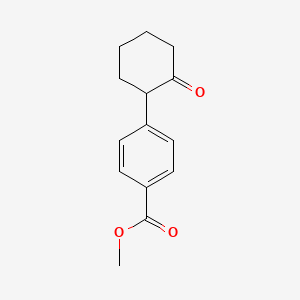![molecular formula C9H16Si2 B14135401 Methylenebis[ethynyl(dimethyl)silane] CAS No. 6984-09-4](/img/structure/B14135401.png)
Methylenebis[ethynyl(dimethyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylenebis[ethynyl(dimethyl)silane] is a chemical compound with the molecular formula C9H16Si2 It is characterized by the presence of ethynyl groups attached to silicon atoms, which are further connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis[ethynyl(dimethyl)silane] typically involves the reaction of dimethylchlorosilane with acetylene in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Reaction of Dimethylchlorosilane with Acetylene:
Industrial Production Methods
On an industrial scale, the production of Methylenebis[ethynyl(dimethyl)silane] may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Methylenebis[ethynyl(dimethyl)silane] undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups.
Substitution: The silicon atoms can participate in substitution reactions, where the ethynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce new functional groups.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of ethyl-substituted silanes.
Substitution: Formation of halogenated silanes.
Wissenschaftliche Forschungsanwendungen
Methylenebis[ethynyl(dimethyl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance materials, such as silicone resins and elastomers.
Wirkmechanismus
The mechanism of action of Methylenebis[ethynyl(dimethyl)silane] involves its ability to form stable bonds with various substrates. The ethynyl groups provide sites for further chemical modifications, while the silicon atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylenebis(dimethylsilane): Similar structure but lacks ethynyl groups.
Triisopropyl(trimethylsilylethynyl)silane: Contains ethynyl groups but with different substituents on silicon.
Uniqueness
Methylenebis[ethynyl(dimethyl)silane] is unique due to the presence of ethynyl groups, which impart distinct reactivity and potential for further functionalization. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
6984-09-4 |
|---|---|
Molekularformel |
C9H16Si2 |
Molekulargewicht |
180.39 g/mol |
IUPAC-Name |
ethynyl-[[ethynyl(dimethyl)silyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C9H16Si2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H,9H2,3-6H3 |
InChI-Schlüssel |
VTOPPNIJZITLQD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C[Si](C)(C)C#C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-](/img/structure/B14135327.png)


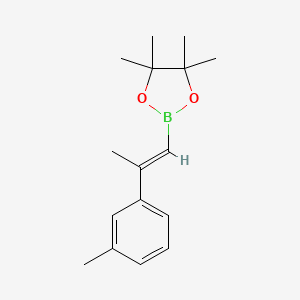
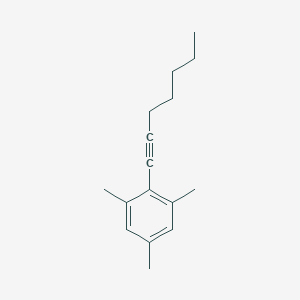
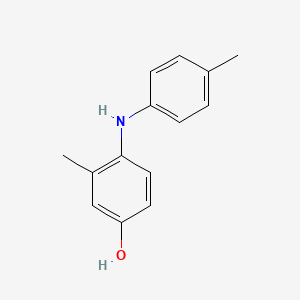
![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14135365.png)
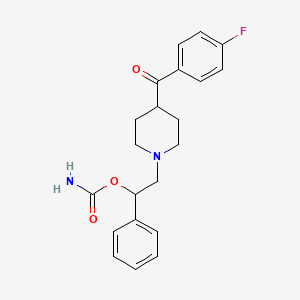
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
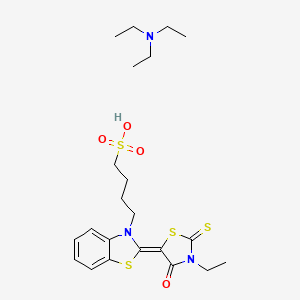
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)
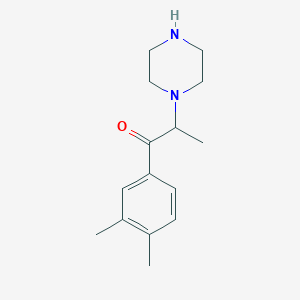
![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
